molecular formula C10H12FN3O4 B1684301 RX-3117 CAS No. 865838-26-2

RX-3117

カタログ番号: B1684301
CAS番号: 865838-26-2
分子量: 257.22 g/mol
InChIキー: QLLGKCJUPWYJON-HLTSFMKQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluorocyclopentenylcytosine (RX-3117) is an orally bioavailable cytidine analog currently undergoing Phase I clinical trials. It exhibits promising antitumor activity in various human tumor xenografts, including those resistant to gemcitabine .

準備方法

合成経路: RX-3117 は、シトシンの化学修飾によって合成することができます。 特定の合成経路は機密情報ですが、この化合物は通常、シトシン骨格にフルオロシクロペンテン官能基を導入することで調製されます。

反応条件: this compound 合成の正確な反応条件は公表されていません。 これは、シトシン環の選択的官能基化を含み、水素原子がフルオロシクロペンテン部分で置換されます。

工業生産: 工業規模の生産方法は、商業上の利益のために機密事項となっています。 この化合物の経口バイオアベイラビリティは、実行可能な生産プロセスを示唆しています。

化学反応の分析

反応性: RX-3117 は、以下を含む様々な化学反応を起こします。

    リン酸化: ウリジン-シチジンキナーゼ 2 (UCK2) による活性化により、リン酸化された this compound 代謝物が生成されます。

    RNA/DNA への組み込み: 他のヌクレオシドアナログと同様に、this compound は複製中に RNA および DNA に組み込まれ、その合成を阻害します。

一般的な試薬と条件: this compound 反応の特定の試薬と条件は機密事項です。 UCK2 によるその活性化は、その代謝におけるこの酵素の重要性を強調しています。

主要な生成物: this compound 代謝の主要な生成物には、抗腫瘍効果を発揮するリン酸化形態が含まれます。

科学的研究の応用

RX-3117 の応用は、複数の分野にわたっています。

    化学: シチジンアナログとして、ヌクレオシド化学研究に貢献しています。

    生物学: RNA/DNA への組み込みは、細胞および分子生物学の文脈で研究することができます。

    医学: this compound の抗腫瘍活性は、臨床設定でのさらなる調査が必要です。

    産業: 医薬品開発や個別化医療における潜在的な応用。

作用機序

RX-3117 の作用機序には以下が含まれます。

    活性化: UCK2 は this compound をリン酸化して、活性代謝物に変換します。

    標的: これらの代謝物は、核酸合成に関与する細胞成分と相互作用すると考えられています。

類似化合物との比較

RX-3117 のユニークさは、フルオロシクロペンテン修飾にある一方で、他のシチジンアナログ(例:ゲムシタビン)は同様のメカニズムを共有しています。 this compound の独特の構造がそれを際立たせています。

生物活性

RX-3117, also known as fluorocyclopentenyl cytosine, is a novel cytidine analog that has garnered attention for its potential as an anticancer agent. This compound exhibits a unique mechanism of action, primarily targeting DNA methylation and demonstrating significant efficacy against various cancer types, particularly those resistant to traditional therapies like gemcitabine. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological data.

This compound functions through a dual mechanism:

  • Inhibition of DNA Methyltransferase 1 (DNMT1) : this compound down-regulates DNMT1, an enzyme responsible for maintaining DNA methylation patterns. This down-regulation can lead to the reactivation of tumor suppressor genes (TSGs) that are silenced by hypermethylation .
  • Incorporation into DNA : The compound is phosphorylated by uridine-cytidine kinase 2 (UCK2) to its active form, which can then be incorporated into DNA, leading to cytotoxic effects in cancer cells .
MechanismDescription
DNMT1 InhibitionDown-regulates DNMT1, leading to demethylation of DNA and reactivation of TSGs like MGMT and E-cadherin .
DNA IncorporationPhosphorylated by UCK2 and incorporated into DNA, causing cytotoxicity .

Efficacy Against Cancer Cell Lines

Research indicates that this compound displays potent anti-tumor activity across various cancer cell lines and xenograft models. Notably, it has shown effectiveness against gemcitabine-resistant variants, making it a promising candidate for treating refractory cancers such as bladder and pancreatic cancer .

Case Studies

  • Non-Small Cell Lung Cancer (NSCLC) :
    • In studies involving NSCLC cell lines (A549 and SW1573), this compound was shown to significantly down-regulate DNMT1 levels and reactivate silenced genes like MGMT and E-cadherin .
    • The treatment resulted in increased protein expression of these genes, correlating with enhanced sensitivity to chemotherapeutic agents like pemetrexed.
  • Pancreatic Cancer :
    • While this compound demonstrated efficacy in various xenograft models, its response in BxPC3 pancreatic cancer xenografts was notably poor . This highlights the need for further exploration into the specific tumor microenvironments that may influence drug efficacy.

Table 2: Summary of Efficacy in Various Cancer Types

Cancer TypeResponse to this compound
Bladder CancerSignificant clinical activity observed .
Pancreatic CancerVariable response; poor efficacy in certain models .
Non-Small Cell Lung CancerEnhanced sensitivity observed with gene reactivation .

Pharmacokinetics and Clinical Trials

This compound is characterized by excellent oral bioavailability and is not a substrate for cytidine deaminase degradation. Clinical trials have evaluated its pharmacokinetic profile, administering doses up to 700 mg daily over three weeks. Plasma levels achieved during this regimen have been shown to be cytotoxic to cancer cells .

Table 3: Pharmacokinetic Profile

ParameterValue
Oral BioavailabilityHigh
Dose700 mg daily (5 days/week)
Plasma ConcentrationMicromolar range

特性

IUPAC Name

4-amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O4/c11-6-4(3-15)8(16)9(17)7(6)14-2-1-5(12)13-10(14)18/h1-2,7-9,15-17H,3H2,(H2,12,13,18)/t7-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLGKCJUPWYJON-HLTSFMKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(=C2F)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H](C(=C2F)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101113297
Record name 4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865838-26-2
Record name 4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865838-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Roducitabine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865838262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorocyclopentenylcytosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16168
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RODUCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z4A82I0JO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-(4-fluorophenyl)-2-iodo-1-(3-phenylpropyl)-5-(4-pyridyl)imidazole (1.42 g, 2.74 mmol) and 3-butyn-1-ol (0.289 g,4.1 mmol) in diisopropylamine (10 mL) was added bis(acetato)-bis(triphenylphosphine) palladium (0.102 g, 0.14 mmol), followed by the addition of copper(I) iodide (0.052 g, 0.274 mmol). The mixture was stirred at 75° C. for 4 h. The reaction mixture was then cooled to room temperature and quenched with water (100 mL). The mixture was extracted with ethyl acetate (2×50 mL). The combined ethyl acetate extract was washed with water (2×30 mL), brine (30 mL), and dried with Na2SO4. After removal of solvents, the crude product was obtained as a brown solid.
Name
4-(4-fluorophenyl)-2-iodo-1-(3-phenylpropyl)-5-(4-pyridyl)imidazole
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0.289 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(acetato)-bis(triphenylphosphine) palladium
Quantity
0.102 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.052 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RX-3117
Reactant of Route 2
RX-3117
Reactant of Route 3
Reactant of Route 3
RX-3117
Reactant of Route 4
RX-3117
Reactant of Route 5
RX-3117
Reactant of Route 6
RX-3117

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。